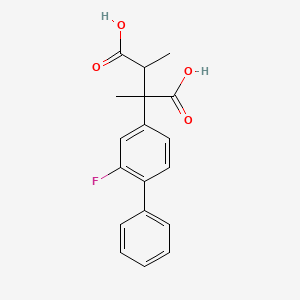

フルルビプロフェン不純物B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

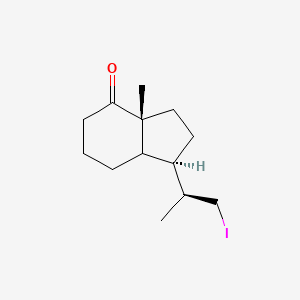

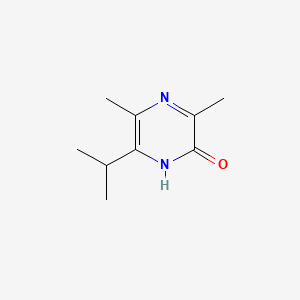

The compound seems to be a derivative of biphenyl, which is an organic compound that consists of two connected phenyl rings . The “2-Fluoro” part indicates the presence of a fluorine atom, and “2,3-dimethylsuccinic acid” suggests the presence of a succinic acid group with two methyl groups attached .

Molecular Structure Analysis

The molecular structure would be based on the biphenyl core, with a fluorine atom attached to one of the phenyl rings and a 2,3-dimethylsuccinic acid group attached to the other . The exact structure would depend on the specific positions of these attachments .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atom and the carboxylic acid group could affect properties like solubility, acidity, and reactivity .科学的研究の応用

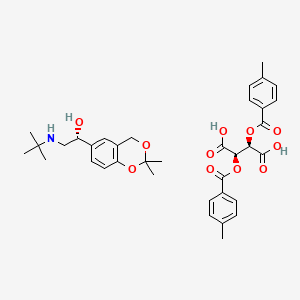

医薬品標準品

フルルビプロフェン不純物Bは、医薬品業界で標準品として使用されています . 規制ガイドラインに準拠した詳細な特性データとともに提供されます . この化合物は、フルルビプロフェンの短縮新規医薬品申請(ANDA)または商業生産中に、分析方法開発、方法バリデーション(AMV)、および品質管理(QC)アプリケーションに使用できます .

クロマトグラフィー研究

This compoundは、さまざまな形態のクロマトグラフィーにおける挙動について研究されてきました . これには、通常の重力駆動カラムクロマトグラフィー、中圧液体クロマトグラフィー(MPLC)、調製薄層クロマトグラフィー(PTLC)、およびサイズ排除クロマトグラフィー(SEC)が含まれます .

昇華研究

この化合物は、昇華によるエナンチオマーの自己不均化(SDE)現象を起こす傾向についてテストされています . この研究は、フルルビプロフェンのスケレミックサンプルの挙動を理解するのに役立ちます .

核磁気共鳴(NMR)研究

This compoundは、さまざまな溶媒中でNMRによって調べられています . この研究では、フルルビプロフェンは自己誘起ジアステレオマー異時性(SIDA)現象を示すことがわかりました . 好ましい分子間会合は、溶媒依存性であることがわかりました

作用機序

Target of Action

Flurbiprofen Impurity B primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Mode of Action

Flurbiprofen Impurity B inhibits the activity of COX enzymes by binding to their active sites. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the production of these inflammatory mediators. The result is a decrease in inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX enzymes by Flurbiprofen Impurity B affects the prostaglandin synthesis pathway. By reducing prostaglandin levels, the compound diminishes the inflammatory response and associated symptoms. This pathway is crucial in various physiological processes, including the regulation of inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of Flurbiprofen Impurity B involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy. The presence of the fluorine atom in its structure may enhance its metabolic stability and prolong its half-life .

Result of Action

At the molecular level, the inhibition of COX enzymes by Flurbiprofen Impurity B leads to a reduction in prostaglandin synthesis. This results in decreased inflammation, pain, and fever. At the cellular level, the compound reduces the recruitment of inflammatory cells to the site of inflammation and lowers the production of other inflammatory mediators .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Flurbiprofen Impurity B. For instance, the compound’s stability may be affected by acidic or basic conditions, which can alter its chemical structure and reduce its effectiveness. Additionally, interactions with other drugs or dietary components can impact its absorption and metabolism .

: DrugBank : BOC Sciences : Springer

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that flurbiprofen, the parent compound, is metabolized by the cytochrome P450 enzyme system, specifically CYP2C9

Cellular Effects

The cellular effects of Flurbiprofen Impurity B are currently unknown. Given its structural similarity to flurbiprofen, it may influence cell function in a similar manner. Flurbiprofen is known to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-1β (IL-1β), thereby reducing the inflammatory response.

Molecular Mechanism

Metabolic Pathways

Flurbiprofen, the parent compound of Flurbiprofen Impurity B, undergoes hydroxylation in the body to form hydroxyl metabolites . This process is catalyzed by the hepatic cytochrome P450 enzyme system, specifically CYP2C9 . It is possible that Flurbiprofen Impurity B may be involved in similar metabolic pathways.

特性

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)-2,3-dimethylbutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO4/c1-11(16(20)21)18(2,17(22)23)13-8-9-14(15(19)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWIRDHPNGRLMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(C)(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)